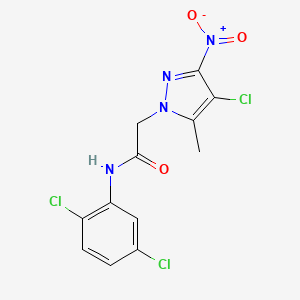![molecular formula C23H23BrN4O3 B3447609 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B3447609.png)
5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid
Vue d'ensemble
Description
5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid, also known as BQ-123, is a peptide antagonist that selectively binds to the endothelin A (ETA) receptor. The ETA receptor is involved in the regulation of vascular tone, cell proliferation, and inflammation, making it a potential target for the treatment of cardiovascular diseases, cancer, and inflammatory disorders.
Mécanisme D'action
5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid selectively binds to the ETA receptor and blocks the binding of endothelin-1, a potent vasoconstrictor. This results in vasodilation, reduced cell proliferation, and reduced inflammation. 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid has minimal affinity for the endothelin B (ETB) receptor, which is responsible for the clearance of endothelin-1 from the circulation.
Biochemical and Physiological Effects
5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of cell proliferation, and reduction of inflammation. 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid can also improve myocardial function and reduce blood pressure in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid in lab experiments is its selectivity for the ETA receptor, which allows for more specific targeting of this receptor compared to non-selective antagonists. However, one limitation is that 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid, including:
1. Development of more stable analogs of 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid with longer half-lives and improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid in various disease models, including cancer, cardiovascular disease, and inflammatory disorders.
3. Exploration of the molecular mechanisms underlying the effects of 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid on cell proliferation, inflammation, and cardiovascular function.
4. Development of new ETA receptor antagonists with improved selectivity, potency, and pharmacokinetic properties.
5. Investigation of the potential role of the ETB receptor in the effects of 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid, as well as the potential interactions between the ETA and ETB receptors in various physiological and pathological conditions.
Applications De Recherche Scientifique
5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid can inhibit the proliferation of cancer cells and reduce inflammation in various cell types. In vivo studies have shown that 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid can improve cardiac function and reduce blood pressure in animal models of cardiovascular disease.
Propriétés
IUPAC Name |
5-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O3/c24-17-9-10-19-18(15-17)22(16-5-2-1-3-6-16)26-23(25-19)28-13-11-27(12-14-28)20(29)7-4-8-21(30)31/h1-3,5-6,9-10,15H,4,7-8,11-14H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLZYEPTCHWGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B3447528.png)
![N-(3-acetylphenyl)-2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3447535.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid](/img/structure/B3447551.png)
![3-{[(4-iodophenyl)amino]sulfonyl}-4-methyl-N-phenylbenzamide](/img/structure/B3447558.png)

![ethyl 4-({3-[(diethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B3447571.png)



![1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine](/img/structure/B3447606.png)
![ethyl (2-{[(2-nitrophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3447616.png)
![ethyl (2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3447620.png)
![ethyl {[5-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3447621.png)
![2-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B3447623.png)